molecular formula C8H10O2S B2634533 2-[(Thien-2-ylmethoxy)methyl]oxirane CAS No. 80910-06-1

2-[(Thien-2-ylmethoxy)methyl]oxirane

Cat. No.: B2634533
CAS No.: 80910-06-1
M. Wt: 170.23
InChI Key: HHAXOENJRXKJRX-UHFFFAOYSA-N
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Description

2-[(Thien-2-ylmethoxy)methyl]oxirane is an organic compound with the molecular formula C8H10O2S . It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a thienylmethoxy group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Thien-2-ylmethoxy)methyl]oxirane typically involves the reaction of thien-2-ylmethanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(Thien-2-ylmethoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Thien-2-ylmethoxy)methyl]oxirane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Thien-2-ylmethoxy)methyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: 2-[(Thien-2-ylmethoxy)methyl]oxirane is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

2-(thiophen-2-ylmethoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXOENJRXKJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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